molecular formula C14H19BrN2O B8045600 1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide

1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide

Cat. No.: B8045600
M. Wt: 311.22 g/mol
InChI Key: CMLVDSJYKNVBEF-UHFFFAOYSA-N
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Description

1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide is a complex organic compound with a bicyclic structure. It is known for its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a carbamoyl-modified azabicyclo[2.2.1]heptane ring, which is further associated with a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-carbamoyl-1-azabicyclo[221]heptan-1-ium bromide typically involves multiple steps, starting with the formation of the bicyclic azabicyclo[221]heptane core This can be achieved through intramolecular cyclization reactions, often using strong bases or acids to facilitate ring closure

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, temperature, and reaction time are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

  • Substitution: Substitution reactions at different positions on the bicyclic ring can yield a variety of products.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Scientific Research Applications

1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases.

  • Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide can be compared with other similar compounds, such as:

  • 1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.2]octan-1-ium bromide

  • 1-Benzyl-4-carbamoyl-1-azabicyclo[3.2.1]octan-1-ium bromide

  • 1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium chloride

These compounds share structural similarities but differ in their ring sizes and substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-benzyl-1-azoniabicyclo[2.2.1]heptane-4-carboxamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.BrH/c15-13(17)14-6-8-16(11-14,9-7-14)10-12-4-2-1-3-5-12;/h1-5H,6-11H2,(H-,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLVDSJYKNVBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1(C2)C(=O)N)CC3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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